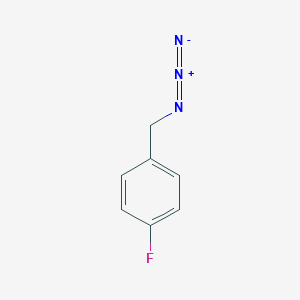

1-(Azidomethyl)-4-fluorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(azidomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQMFQIPTDUPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458633 | |

| Record name | 1-(azidomethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159979-96-1 | |

| Record name | 1-(azidomethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159979-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azidomethyl 4 Fluorobenzene

Precursor-Based Synthetic Routes

These routes are the most direct and commonly employed methods for preparing 1-(azidomethyl)-4-fluorobenzene, starting from readily available halogenated or sulfonylated precursors.

The introduction of the azide (B81097) moiety is frequently accomplished by reacting a 4-fluorobenzyl halide with an azide salt. The choice of the halogen (bromine or iodine) influences the reaction conditions and efficiency, as it dictates the lability of the leaving group.

The most widely documented synthesis of this compound involves the reaction of 1-(bromomethyl)-4-fluorobenzene with sodium azide (NaN₃). This reaction is a straightforward and efficient nucleophilic substitution. A typical procedure involves dissolving the benzyl (B1604629) bromide precursor and an excess of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) and stirring the mixture at room temperature for several hours. rsc.org The use of DMF facilitates the dissolution of the azide salt and promotes the substitution reaction. The reaction proceeds cleanly, and after workup, the desired product, also known as p-fluorobenzyl azide, is typically obtained in high yield. rsc.orgrsc.org

Table 1: Synthesis of this compound from 1-(Bromomethyl)-4-fluorobenzene

| Parameter | Value/Condition |

| Starting Material | 1-(Bromomethyl)-4-fluorobenzene |

| Reagent | Sodium Azide (NaN₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Product | This compound |

This interactive table summarizes the typical reaction conditions for the synthesis.

An alternative to using benzyl halides is the use of sulfonate esters, such as mesylates (methanesulfonates) or tosylates (p-toluenesulfonates), as precursors. Although a specific documented synthesis of this compound from its mesylated precursor was not found in the search results, this represents a standard and highly effective two-step strategy in organic synthesis. scispace.comyoutube.com

The general approach involves:

Mesylation: The starting material, 4-fluorobenzyl alcohol, is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N) to form 4-fluorobenzyl mesylate. This conversion transforms the poor hydroxyl leaving group into an excellent mesylate leaving group. researchgate.net

Azidation: The resulting 4-fluorobenzyl mesylate is then reacted with sodium azide. The azide ion displaces the mesylate group to yield this compound. This substitution is often carried out in solvents like DMF or DMSO. researchgate.netorganic-chemistry.org This method is particularly useful when the corresponding benzyl halide is not readily available or when milder reaction conditions are preferred for the initial activation of the alcohol. youtube.com

Table 2: General Strategy for Synthesis via Mesylated Precursor

| Step | Reactants | Product |

| 1. Mesylation | 4-Fluorobenzyl alcohol, Methanesulfonyl chloride, Base (e.g., Et₃N) | 4-Fluorobenzyl mesylate |

| 2. Azidation | 4-Fluorobenzyl mesylate, Sodium Azide | This compound |

This interactive table outlines the two-step synthetic sequence from the corresponding alcohol.

Benzyl iodides are more reactive towards nucleophilic substitution than the corresponding bromides or chlorides due to the superior leaving group ability of the iodide ion. Consequently, using 1-(iodomethyl)-4-fluorobenzene as a precursor allows for potentially faster reaction times or milder conditions. The synthesis involves the direct reaction of 1-(iodomethyl)-4-fluorobenzene with sodium azide in a suitable solvent. scispace.comresearchgate.net While specific examples for the 4-fluoro substituted compound are not detailed in the provided results, the general method for converting fluorinated alkyl iodides to azides is well-established and proceeds with good to excellent yields. scispace.comresearchgate.net This route is particularly advantageous when high reactivity is required.

Table 3: General Strategy for Synthesis via Iodide Precursor

| Parameter | Description |

| Starting Material | 1-(Iodomethyl)-4-fluorobenzene |

| Reagent | Sodium Azide (NaN₃) |

| Key Advantage | High reactivity due to iodide being an excellent leaving group |

| Product | This compound |

This interactive table describes the synthesis strategy using an iodide precursor.

The syntheses described in the preceding sections are all classic examples of the bimolecular nucleophilic substitution (SN2) reaction. youtube.commasterorganicchemistry.com In this mechanism, the azide ion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon atom. masterorganicchemistry.com This attack occurs in a single, concerted step, where the carbon-azide bond forms simultaneously as the carbon-leaving group (Br, OMs, or I) bond breaks. youtube.com

The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral this compound. The primary nature of the benzylic carbon and the absence of significant steric hindrance make it an ideal substrate for the SN2 pathway. The azide ion is an exceptionally good nucleophile for this transformation because it is weakly basic, which minimizes competing elimination reactions. masterorganicchemistry.com One-pot procedures have also been developed where a benzyl bromide is converted in situ to the benzyl azide and then immediately used in a subsequent reaction, such as a copper-catalyzed cycloaddition. nih.gov

Synthesis from Halogenated Benzene (B151609) Derivatives

Advanced Synthetic Strategies for Fluorinated Azides

While direct SN2 reactions are standard for preparing benzylic azides, the broader field of organofluorine chemistry has developed more advanced strategies for synthesizing fluorinated azides, which can be conceptually applied. avcr.czbeilstein-institut.de These methods often address the synthesis of aryl azides or other complex fluorinated structures where direct substitution is not feasible.

Contemporary methods include:

Copper-Catalyzed Azidation: The coupling of aryl halides or aryl boronic acids with sodium azide, catalyzed by copper salts, has emerged as a powerful method for forming a C-N₃ bond directly on an aromatic ring. organic-chemistry.orgrsc.org Ligands such as L-proline are often used to facilitate these transformations. rsc.org

Diazotization of Anilines: A classic yet effective method for preparing aryl azides involves the diazotization of an aromatic amine (an aniline (B41778) derivative) to form a diazonium salt, which is then displaced by an azide ion. organic-chemistry.orgeurekaselect.com Modern variations of this method use stable arenediazonium tosylates, which react cleanly with sodium azide in water at room temperature, avoiding the need for metal catalysts. organic-chemistry.org

Chemistry of Fluorinated Azides: Research has shown that fluorinated azides can exhibit unique stability and reactivity compared to their non-fluorinated analogs. avcr.czbeilstein-institut.de This has spurred the development of specialized synthetic methodologies. For instance, some traditional methods using azide salts are not readily applicable for certain α-fluorinated azidoalkanes, requiring the design of novel synthetic approaches. avcr.cz These advanced reagents and reactions open pathways to novel nitrogen heterocycles and other complex molecules. beilstein-institut.de

Polarity Inversion in Reagent Design

The concept of polarity inversion, or umpolung, offers a non-traditional approach to the synthesis of molecules like this compound. In a typical synthesis, the benzyl carbon acts as an electrophile. Polarity inversion strategies would involve generating a nucleophilic p-fluorobenzyl equivalent that could react with an electrophilic azide source. While direct application of this concept to the synthesis of this specific molecule is not widely documented, it represents a potential area for future research to develop novel synthetic routes.

Utilization of Organosilicon and Sulfonyl Azide Electrophiles

The use of organosilicon and sulfonyl compounds provides alternative and often advantageous methods for introducing the azide functionality.

Organosilicon Reagents: Organosilicon compounds can be employed to activate a substrate towards nucleophilic attack. For instance, a p-fluorobenzylsilane could be functionalized and subsequently converted to the corresponding azide. The silicon-carbon bond, while generally stable, can be cleaved under specific conditions, allowing for the introduction of various functional groups. wikipedia.orgyoutube.com The stability of organosilicon compounds makes them attractive for multi-step syntheses. wikipedia.org

Sulfonyl Azides: Sulfonyl azides are well-established reagents for the transfer of the azide group. rsc.orgacs.org They can act as electrophilic azide sources in reactions with nucleophiles. researchgate.net The reaction of a suitable p-fluorobenzyl nucleophile with a sulfonyl azide could, in principle, yield this compound. Sulfonyl azides are also recognized for their role in the synthesis of sulfonamides and as precursors to sulfonyl isocyanates. rsc.orgacs.org The reactivity of sulfonyl azides can be tuned by altering the substituents on the sulfonyl group. rsc.org

| Reagent Type | General Application in Azide Synthesis | Potential for this compound Synthesis |

| Organosilicon Reagents | Activation of substrates, controlled cleavage of Si-C bond. wikipedia.orgyoutube.com | Functionalization of a p-fluorobenzylsilane followed by azidation. |

| Sulfonyl Azides | Electrophilic azidating agents. researchgate.netresearchgate.net | Reaction with a p-fluorobenzyl nucleophile. |

Development of New Fluorinating Reagents

The introduction of fluorine into aromatic systems is a critical area of research, with numerous new reagents being developed to improve efficiency and selectivity. numberanalytics.com While the fluorine atom in this compound is typically present in the starting material, advancements in fluorination chemistry are relevant to the synthesis of its precursors.

Common methods for synthesizing fluorinated aromatics include electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and transition metal-catalyzed fluorination. numberanalytics.com Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are popular electrophilic fluorinating agents. alfa-chemistry.com NFSI, in particular, is a stable and versatile reagent for the direct fluorination of aromatic C-H bonds. rsc.org The development of novel nucleophilic fluorinating agents, such as those based on hydrogen fluoride (B91410) complexes, also continues to expand the toolkit for organofluorine chemistry. alfa-chemistry.comtcichemicals.com

| Fluorination Method | Description | Key Reagents |

| Electrophilic Fluorination | Direct fluorination of aromatic rings using an electrophilic fluorine source. numberanalytics.com | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) alfa-chemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an aromatic ring with a fluoride ion. numberanalytics.com | Metal fluorides (KF, CsF) |

| Transition Metal-Catalyzed Fluorination | Use of transition metal catalysts to facilitate fluorination. numberanalytics.com | Palladium, Copper catalysts |

Scalability and Efficiency in Preparation

For practical applications, the synthesis of this compound must be scalable and efficient. This requires consideration of factors such as the cost and availability of starting materials, reaction conditions, and purification methods. A common laboratory-scale synthesis might involve the reaction of 4-fluorobenzyl bromide with sodium azide in a suitable solvent like dimethylformamide (DMF). This reaction is generally efficient and proceeds under mild conditions.

For larger-scale production, process optimization would be crucial. This could involve exploring alternative solvents, phase-transfer catalysis to enhance reaction rates, and developing efficient work-up and purification procedures to isolate the product in high purity. The thermal stability of the azide product is also a critical consideration for safe scale-up.

Considerations for Specific Fluorine-18 (B77423) Radiolabeling Precursors

The radioisotope fluorine-18 is widely used in Positron Emission Tomography (PET) due to its favorable decay characteristics. nih.govrsc.orgfrontiersin.org this compound can serve as a precursor for the synthesis of 18F-labeled compounds. The "click chemistry" reaction between an azide and an alkyne is a highly efficient and specific conjugation method, making azido-functionalized molecules valuable for radiolabeling.

To prepare [18F]this compound, a common strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [18F]fluoride. frontiersin.org The choice of precursor is critical for achieving high radiochemical yields and specific activity. For example, a precursor with a good leaving group, such as a tosylate or a nitro group, on the aromatic ring would be required for nucleophilic [18F]fluorination.

A plausible synthetic route to an [18F]this compound precursor could start with a commercially available compound like 4-nitrobenzyl alcohol. This could be converted to 4-nitrobenzyl azide, which would then be subjected to nucleophilic aromatic substitution with [18F]fluoride to yield the desired radiolabeled product. The efficiency of this labeling step is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of a phase-transfer catalyst like Kryptofix 2.2.2. nih.govacs.org

Alternatively, a precursor containing a trimethylammonium or iodonium (B1229267) salt group at the 4-position of the benzyl azide could be used for radiofluorination. nih.govnih.gov These precursors often exhibit enhanced reactivity towards nucleophilic [18F]fluorination.

| Precursor Leaving Group | Labeling Method | Key Considerations |

| Nitro Group | Nucleophilic Aromatic Substitution | Requires activation of the aromatic ring; reaction conditions are crucial for yield. nih.gov |

| Trimethylammonium Salt | Nucleophilic Aromatic Substitution | Often provides higher yields and shorter reaction times compared to nitro precursors. nih.govnih.gov |

| Diaryliodonium Salt | Nucleophilic Substitution | Can be used for site-specific radiolabeling. acs.org |

Reactivity and Mechanistic Investigations of 1 Azidomethyl 4 Fluorobenzene

Reactivity of the Azide (B81097) Group

The azide moiety in 1-(azidomethyl)-4-fluorobenzene is a versatile functional group, capable of undergoing a variety of transformations, including reductions, cycloadditions, and rearrangements, often with the extrusion of dinitrogen gas.

Transformation into Diverse Functional Moieties

The azido (B1232118) group of this compound can be readily converted into other important nitrogen-containing functional groups, such as primary amines, imines, and amides.

One of the most fundamental transformations is the reduction of the azide to a primary amine. The Staudinger reaction provides a mild method for this conversion. wikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of an iminophosphorane by the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine. Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine, 4-fluorobenzylamine, and a phosphine oxide byproduct. wikipedia.org The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form the iminophosphorane. wikipedia.org

The intermediate iminophosphorane can also be trapped in an aza-Wittig reaction by reacting it with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.orgchem-station.com This reaction is a powerful tool for the formation of carbon-nitrogen double bonds. The process can be carried out in a one-pot sequence starting from the azide. mdpi.com

Furthermore, benzyl (B1604629) azides like this compound can serve as precursors for the synthesis of amides. An iron-catalyzed oxidative rearrangement of alkyl-substituted benzyl azides provides a direct route to N-acylanilines. sci-hub.se Additionally, amides can be synthesized from azides via the Staudinger ligation, where an intermediate aza-ylide is trapped by an ester. nih.gov A more direct approach involves the reaction of amides with sodium azide to form acyl azides, which can then be used in further transformations. organic-chemistry.org

Table 1: Transformation of the Azide Group in this compound

| Reaction Name | Reagents | Product Functional Group |

| Staudinger Reaction | 1. Phosphine (e.g., PPh₃) 2. H₂O | Primary Amine |

| Aza-Wittig Reaction | 1. Phosphine (e.g., PPh₃) 2. Carbonyl Compound | Imine |

| Amide Synthesis | Iron Catalyst / Oxidant | Amide |

Cycloaddition Reactions

The azide group of this compound readily participates in [3+2] cycloaddition reactions, most notably the azide-alkyne cycloaddition, to form five-membered heterocyclic rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary reaction pathway for this compound. wikipedia.orgrsc.orgnih.gov This reaction with terminal alkynes leads to the regioselective formation of 1,4-disubstituted-1,2,3-triazoles. wikipedia.orgnih.gov The reaction is highly efficient and tolerates a wide range of functional groups. scispace.com For instance, the radiolabeled version of this compound, 4-[¹⁸F]fluorobenzylazide, has been successfully conjugated with alkyne-modified aptamers via CuAAC. nih.gov

In addition to the catalyzed reaction, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. magtech.com.cnnih.gov This bioorthogonal reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst, making it suitable for applications in biological systems. nih.gov The reaction rate can be enhanced by modifications to the cyclooctyne (B158145) structure. nih.gov

The cycloaddition reactivity of azides extends beyond alkynes. For example, fluorinated azides can undergo cycloaddition with enamines, which can be generated in situ from ketones, to produce 4,5-disubstituted-1,2,3-triazoles.

Table 2: Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Catalyst | Product |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) | 1,4-Disubstituted-1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | None | 1,2,3-Triazole |

| Azide-Enamine Cycloaddition | Ketone (via enamine) | - | 4,5-Disubstituted-1,2,3-triazole |

Annulation Reactions

The triazole products formed from the cycloaddition reactions of this compound can undergo further transformations, such as annulation reactions, to construct more complex heterocyclic systems.

A notable example is the rhodium-catalyzed transannulation of N-substituted-1,2,3-triazoles. d-nb.infobeilstein-journals.orgresearchgate.netelsevierpure.comnih.gov The triazole ring, when activated by an appropriate N-substituent (like a sulfonyl or a perfluoroalkyl group), can undergo ring-opening in the presence of a rhodium(II) catalyst to form a rhodium iminocarbenoid intermediate. d-nb.infonih.gov This reactive intermediate can then react with various partners, such as nitriles, to form new heterocyclic rings. For example, reaction with a nitrile leads to the formation of an imidazole (B134444) ring. elsevierpure.comnih.gov This transannulation provides a powerful method for converting the initially formed triazoles into other valuable five-membered heterocycles like pyrroles and imidazolones. d-nb.infobeilstein-journals.orgresearchgate.net

Protonation Studies

The protonation of organic azides is a key step in certain acid-catalyzed reactions. Studies on simple organic azides have shown that protonation occurs at the nitrogen atom bonded to the carbon (Nα). researchgate.net This has been confirmed through spectroscopic methods and X-ray crystallography of protonated azide salts prepared under superacidic conditions. Understanding the site of protonation is crucial for elucidating the mechanisms of reactions such as the Schmidt reaction, which is the acid-catalyzed version of the Curtius rearrangement. researchgate.net

Nitrene Formation Pathways

Upon thermal or photochemical activation, organic azides like this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate (4-fluorobenzylnitrene). rsc.orgresearchgate.net The formation of the nitrene is often the rate-determining step in the thermal decomposition of azides. rsc.orgresearchgate.net The generated nitrene can exist in either a singlet or triplet spin state, which influences its subsequent reactivity. Singlet nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds and addition to alkenes to form aziridines. Perfluoroaryl azides are particularly known for their efficient nitrene-mediated C-H insertion reactions.

Influence of the Fluorine Atom on Reactivity

The fluorine atom at the para-position of the benzene (B151609) ring in this compound exerts a significant electronic influence on the reactivity of the molecule. Fluorine is a strongly electronegative atom, leading to a potent electron-withdrawing inductive effect (-I). researchgate.net

This inductive withdrawal of electron density from the aromatic ring can affect the rates of reactions involving the azide group. For instance, in the Staudinger reaction of perfluoroaryl azides, the electron-withdrawing fluorine atoms lower the energy of the lowest unoccupied molecular orbital (LUMO) of the azide, which accelerates the nucleophilic attack by the phosphine. researchgate.netnih.gov A similar effect can be anticipated for this compound, where the para-fluoro substituent would make the azide moiety more electrophilic compared to the non-fluorinated analogue.

The electronic nature of the substituent on the benzyl azide can also influence the efficiency of certain reactions. For example, in the defluorinative cycloaddition of gem-difluoroalkenes and organic azides, electron-withdrawing groups on the aryl azide led to faster reactions compared to electron-donating groups. beilstein-journals.org

Electronic Effects on Reaction Mechanisms

The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups. The fluorine atom, positioned at the para-position of the benzene ring, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring. While amines are typically strong electron-donating groups, azides are considered weakly electron-withdrawing. nih.gov

In the context of the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the electronic nature of the substituents on the azide can influence reaction rates. Studies on analogous substituted azides have shown that electron-donating groups, such as a methoxy (B1213986) group, can accelerate the CuAAC reaction. nih.gov Conversely, an electron-withdrawing chloride substituent was found to dampen this accelerating effect. nih.gov By extension, the electron-withdrawing 4-fluoro substituent in this compound is expected to slightly decrease the nucleophilicity of the azide group, potentially leading to a moderately slower reaction rate compared to its non-fluorinated counterpart, benzyl azide, or derivatives with electron-donating groups.

Furthermore, in potential photochemical reactions, electron-withdrawing substituents on the aromatic ring can play a role by stabilizing the nitrene intermediate that may form upon photolysis of the aryl azide. nih.gov

Impact on Selectivity in Chemical Transformations

The most prominent chemical transformation involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net A defining characteristic of the CuAAC reaction is its exceptional regioselectivity. researchgate.net The mechanism, which involves copper acetylide intermediates, almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netnih.gov

The electronic influence of the 4-fluorobenzyl group does not alter this inherent selectivity, which is dictated by the catalytic cycle of the reaction. This high degree of regioselectivity is a major advantage, as it prevents the formation of isomeric mixtures and simplifies product purification, ensuring that this compound is a reliable building block for creating specifically linked molecular architectures. nih.gov

Comparative Reactivity Studies

Comparison with Non-Fluorinated Alkyl Azides in Cycloadditions

The reactivity of this compound in cycloaddition reactions is best understood by comparing it to its non-fluorinated analog, benzyl azide. The primary difference between these two molecules is the presence of the fluorine atom on the phenyl ring.

As discussed, the electron-withdrawing nature of fluorine reduces the electron density on the azide moiety. In CuAAC reactions, this can translate to a slightly reduced reaction rate compared to benzyl azide under identical conditions. For instance, related studies have shown that azides with electron-withdrawing groups can exhibit dampened reaction rates compared to those with electron-donating groups. nih.gov While both compounds are highly effective in CuAAC reactions, this subtle electronic difference can be a factor in kinetic considerations. nih.govresearchgate.net

| Feature | This compound | Benzyl Azide (Non-Fluorinated) |

|---|---|---|

| Substituent Effect | Electron-withdrawing (-F) | Neutral (-H) |

| Relative Azide Nucleophilicity | Slightly decreased | Baseline |

| Expected Relative CuAAC Rate | Slightly slower | Slightly faster |

| Regioselectivity (CuAAC) | High (yields 1,4-disubstituted triazole) |

Differential Reactivity in Copper-Catalyzed vs. Copper-Free Click Reactions

This compound is a versatile reagent that can be used in different types of click chemistry, primarily distinguished by the requirement of a copper catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most established method for using azides like this compound. researchgate.net This reaction is known for its speed, high yields, and robust nature, typically proceeding smoothly at room temperature. nih.gov However, the requirement for a copper(I) catalyst can be a drawback for biological applications, as copper can be toxic to living cells. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that has gained prominence for bioconjugation in living systems. magtech.com.cnnih.gov SPAAC utilizes highly strained cyclooctynes (e.g., dibenzocyclooctyne, DBCO) as the alkyne partner. The high ring strain provides the driving force for the cycloaddition to occur without a catalyst. magtech.com.cnnih.gov Generally, SPAAC reactions are slower than their copper-catalyzed counterparts. nih.gov While this compound is primarily documented in CuAAC contexts, it is mechanistically capable of participating in SPAAC, where the reaction rate would be largely governed by the reactivity of the chosen strained alkyne.

| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) required | None required |

| Biocompatibility | Limited due to copper cytotoxicity | High; suitable for in vivo applications |

| Reaction Rate | Very fast (minutes to hours) | Generally slower than CuAAC |

| Required Alkyne | Terminal alkynes | Strained cyclooctynes (e.g., DBCO) |

| Typical Azide Substrate | This compound | Any azide, including this compound |

Interactions with Other Chemical Species

Reactions with Enolizable Ketones via Enamine Intermediates

Beyond cycloadditions with alkynes, fluorinated azides can participate in other transformations. A notable reaction is the cycloaddition with enolizable ketones. This reaction proceeds through an enamine intermediate, which is formed in situ from the ketone and a secondary amine catalyst (such as pyrrolidine (B122466) or morpholine). masterorganicchemistry.commakingmolecules.com

The mechanism involves the secondary amine reacting with the ketone to form a nucleophilic enamine. youtube.comopenstax.org Due to the electron-withdrawing nature of the 4-fluorobenzyl group, the azide functionality in this compound is rendered more electrophilic. This enhanced electrophilicity facilitates the attack by the nucleophilic enamine. The subsequent steps lead to the formation of a 4,5-disubstituted-1,2,3-triazole. This reaction pathway provides a method for synthesizing highly substituted triazoles that are not readily accessible through alkyne cycloadditions.

Denitrogenation Strategies and Products

The loss of a dinitrogen molecule from this compound is a key transformation that unlocks its synthetic potential. This process can be initiated by heat or light, leading to the formation of a 4-fluorobenzylnitrene intermediate. The fate of this transient species is highly dependent on the reaction conditions and the presence of other reagents, giving rise to a variety of products.

Transformations of N-Fluoroalkylated Triazoles

While direct denitrogenation of this compound is a primary pathway, it can also be used to construct more complex structures that subsequently undergo denitrogenation. One such strategy involves the formation of N-fluoroalkylated triazoles. For instance, the thermal denitrogenation of N-pentafluoroethylated 4-substituted-5-acyl-1,2,3-triazoles, which can be conceptually derived from precursors like this compound, yields a variety of trifluoromethylated heterocycles. These reactions proceed through the formation of ketenimine intermediates.

Under microwave heating, these N-fluoroalkylated triazoles undergo a ring-opening reaction, followed by a 1,2-acyl shift to form reactive ketenimine intermediates. The subsequent cyclization of these intermediates is substrate-specific and can lead to the formation of trifluoromethylated cyclopenta[c]isoquinolines, indeno[1,2-c]isoquinolines, and 1,3-oxazines. The reaction pathway and product distribution can be influenced by the nature of the substituents on the triazole ring.

Table 1: Products from Thermal Denitrogenation of N-Pentafluoroethylated 5-Acyl-1,2,3-Triazoles

| Starting Triazole Substituent | Product Type |

|---|---|

| 5-Methacryloyl | 1-Trifluoromethylcyclopenta[c]isoquinolines |

| 5-(3,5-Dimethoxybenzoyl) | Ring-fused 1-Trifluoromethyl-isoquinolines |

Formation of N-Alkenyl Compounds

The denitrogenation of benzyl azides, including this compound, can lead to the formation of N-alkenyl compounds, primarily imines. The pyrolysis of benzyl azide has been shown to yield benzenemethanimine (benzaldimine) through a process that is believed to involve a nitrene intermediate. The initially formed 4-fluorobenzylnitrene can rearrange to form the corresponding N-(4-fluorobenzyl)imine.

The mechanism for the formation of imines from primary amines and carbonyl compounds is well-established and involves the formation of a hemiaminal intermediate followed by dehydration. In the case of benzyl azide decomposition, the nitrene intermediate can be considered a highly reactive nitrogen source that effectively mimics the reactivity of an amine in this context, leading directly to the imine product.

Synthesis of Nitrogen Heterocycles

The reactivity of this compound is prominently featured in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The azide group is a key functional handle for constructing these ring systems, most notably through cycloaddition reactions.

1,2,3-Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and terminal alkynes. This reaction is characterized by its high regioselectivity, mild reaction conditions, and broad substrate scope. For example, the reaction of 4-fluorobenzyl azide with propiolic acid yields 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. nih.gov This methodology has been widely employed in various fields, including medicinal chemistry and materials science.

Tetrazoles: Organic azides are also crucial precursors for the synthesis of tetrazoles. The [3+2] cycloaddition of an azide with a nitrile is a common method for forming the tetrazole ring. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general principle suggests its utility in synthesizing 1,5-disubstituted tetrazoles.

Pyrroles: The synthesis of pyrroles from azides often involves more complex, multi-step procedures or the use of specific starting materials like dienyl azides. While direct synthesis of pyrroles from this compound is not a commonly reported transformation, the generation of the 4-fluorobenzylnitrene intermediate opens up possibilities for intramolecular C-H insertion reactions if a suitable tethered alkene or other reactive moiety is present in a precursor molecule.

Aziridines: The nitrene generated from the denitrogenation of this compound can react with alkenes to form aziridines, which are three-membered nitrogen-containing heterocycles. This reaction, known as aziridination, is a powerful tool for the synthesis of these strained rings, which are valuable intermediates in organic synthesis. The reaction of fluoroaryl azides with alkenes, catalyzed by transition metal complexes, provides a route to N-fluoroaryl aziridines.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzyl azide |

| N-Pentafluoroethylated 4-substituted-5-acyl-1,2,3-triazoles |

| Trifluoromethylated cyclopenta[c]isoquinolines |

| Trifluoromethylated indeno[1,2-c]isoquinolines |

| Trifluoromethylated 1,3-oxazines |

| Benzenemethanimine |

| N-(4-Fluorobenzyl)imine |

| 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |

| Propiolic acid |

| Tetrazoles |

| Pyrroles |

| Aziridines |

Advanced Applications in Chemical Research

Applications in Click Chemistry Modalities

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly selective. Among these, the azide-alkyne cycloadditions are paramount, and 1-(Azidomethyl)-4-fluorobenzene serves as a key azide-containing component in these transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the facile and robust connection of molecular fragments. nih.gov This reaction involves the coupling of an azide (B81097), such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst.

The hallmark of the CuAAC reaction is the formation of a stable, five-membered heterocyclic ring known as a 1,2,3-triazole. nih.gov These triazole rings are not merely inert linkers; they are bioisosteric to amide bonds, meaning they share similar steric and electronic properties, which is a valuable attribute in medicinal chemistry and materials science. nih.govnih.gov The reaction of this compound with an alkyne partner under CuAAC conditions leads to the creation of a new molecule containing the 4-fluorobenzyl-substituted triazole moiety. While the most recognized pathway involves copper catalysis, related [3+2] cycloaddition reactions can also yield these valuable triazole structures. For instance, a metal-free approach involving an enolate-azide cycloaddition has been successfully employed to synthesize ciprofloxacin-1,2,3-triazole hybrids using this compound. nih.govnih.gov

A key advantage of the CuAAC reaction is its exceptional regioselectivity. The copper catalyst orchestrates the reaction to exclusively produce the 1,4-disubstituted regioisomer of the 1,2,3-triazole. nih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted isomers. nih.gov This high degree of control is crucial for applications where precise molecular architecture is essential for function. In the context of this compound, this means that the 4-fluorobenzyl group will be specifically attached to the N1 position of the triazole ring, and the alkyne substituent will be at the C4 position. This regioselectivity was also observed in the previously mentioned metal-free synthesis of a ciprofloxacin-1,2,3-triazole hybrid, which yielded the 1,4-disubstituted product with high selectivity. nih.gov

To achieve high yields and specificity in CuAAC reactions involving benzyl (B1604629) azide derivatives like this compound, several parameters can be optimized. These include the choice of copper source, ligand, solvent, and temperature. While specific optimization data for this compound is not extensively documented, studies on the closely related benzyl azide provide valuable insights.

Commonly used copper(I) sources include CuI, CuBr, or are generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov The choice of ligand is critical to stabilize the Cu(I) catalytic species and accelerate the reaction. jenabioscience.com Solvents can also influence reaction efficiency, with a range of options from traditional organic solvents to greener alternatives like Cyrene™. beilstein-journals.org The following table illustrates the effect of different reaction conditions on the CuAAC of benzyl azide with various alkynes, which can be considered representative for the optimization of reactions with this compound.

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition of Benzyl Azide

| Alkyne | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenylacetylene | CuI | Et₃N | Cyrene™ | 30 | 12 h | 96 | beilstein-journals.org |

| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | None | Neat | RT | 5 min | >99 | nih.gov |

| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | None | Neat | RT | 3 h | >99 | nih.gov |

| Ethynylbenzene | CuSO₄ | Sodium Ascorbate | t-BuOH/H₂O | 80 (Microwave) | 10 min | - | mdpi.com |

Note: This data is for benzyl azide and serves as a model for the reactivity of this compound.

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a limitation in biological applications. This has driven the development of copper-free click chemistry alternatives.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent copper-free click reaction that utilizes strained cyclooctynes. nih.gov The inherent ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.gov

In a typical SPAAC reaction, an azide such as this compound would react with a strained cyclooctyne, for example, a dibenzoannulated cyclooctyne (DIBAC) or bicyclo[6.1.0]nonyne (BCN), to form the corresponding triazole. The reaction rate can be influenced by the structure of both the azide and the cyclooctyne. nih.gov Research on benzyl azide has shown that micellar catalysis can significantly accelerate SPAAC reactions, with rate enhancements of up to 179-fold observed for the reaction of benzyl azide with DIBAC in the presence of surfactants. nih.gov This highlights a potential strategy for enhancing the efficiency of SPAAC reactions involving this compound in aqueous environments.

Copper-Free Click Chemistry

Tetrazine-trans-Cyclooctyne (TTCO) Ligation

The Tetrazine-trans-Cyclooctyne (TTCO) ligation is a premier example of a bioorthogonal reaction, a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govbenthamscience.com This reaction is a type of inverse-electron-demand Diels-Alder reaction, which is known for its exceptionally fast reaction rates, often orders of magnitude higher than other click chemistry reactions. nih.govnih.gov The reaction's speed and specificity make it highly suitable for applications in chemical biology, such as the labeling and tracking of biomolecules in real-time. nih.gov

The core of the TTCO ligation involves the rapid and selective reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO). While the azide group of this compound does not directly participate in the TTCO ligation, its presence is crucial for introducing the fluorobenzyl moiety into a target molecule via other click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsnmmi.org This allows for a modular approach where a biomolecule can first be functionalized with an alkyne, and then this compound can be "clicked" on, preparing the molecule for further applications where the fluorinated benzyl group is of interest. The fluorinated phenyl group can serve as a ¹⁹F NMR probe for studying molecular interactions.

Radiochemistry and Molecular Imaging Applications

The presence of a fluorine atom in this compound makes it an attractive candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This has significant implications for the development of new diagnostic tools in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. iaea.org

Fluorine-18 Radiolabeling Strategies

The development of ¹⁸F-labeled radiotracers is a cornerstone of modern medical imaging, allowing for the non-invasive visualization and quantification of biological processes at the molecular level. iaea.org The relatively long half-life of ¹⁸F (109.8 minutes) allows for complex radiosynthesis procedures and transport to imaging centers. snmmi.org

1-(Azidomethyl)-4-[¹⁸F]-fluorobenzene has been developed and utilized as a radioprosthetic group. A prosthetic group in this context is a small, radiolabeled molecule that can be readily attached to a larger biomolecule of interest, such as a peptide or antibody. This approach is particularly useful when direct radiolabeling of the biomolecule is challenging or leads to loss of biological activity. The azide functionality of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene allows for its efficient conjugation to alkyne-modified biomolecules via the CuAAC reaction, a highly reliable and widely used click chemistry method. nih.govsnmmi.org

The radiosynthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. One reported method involves a four-step, one-pot synthesis starting from 4-formyl-N,N,N-trimethylanilinium triflate, which can be automated. This procedure has been reported to produce the desired compound with radiochemical yields (RCY) of up to 60% within a synthesis time of approximately 75 minutes.

Optimization of the radiosynthesis is crucial for maximizing the yield and specific activity of the final product. Factors that are often optimized include the choice of precursor, reaction solvent, temperature, and the base used to promote the nucleophilic substitution. For instance, the use of droplet-based microfluidic systems has been explored to rapidly optimize reaction conditions for Cu-mediated radiofluorinations, leading to substantial improvements in RCY. nih.gov While not directly applied to 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene in the cited study, these techniques represent the forefront of radiochemical synthesis optimization.

| Parameter | Condition |

| Precursor | 4-formyl-N,N,N-trimethylanilinium triflate |

| Radiochemical Yield (RCY) | Up to 60% (automated) |

| Synthesis Time | ~75 minutes |

Table 1: Reported Radiosynthesis Parameters for 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene

A critical aspect of any ¹⁸F-labeled PET tracer is its stability in vivo. The carbon-fluorine bond must remain intact to ensure that the PET signal accurately reflects the distribution of the tracer and not free [¹⁸F]fluoride, which tends to accumulate in bone. Aryl C-¹⁸F bonds, such as the one in 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, are generally considered to be more stable against in vivo defluorination compared to aliphatic C-¹⁸F bonds. nih.gov However, studies on PET tracers containing a 4-[¹⁸F]fluorobenzyl moiety have shown that in vivo defluorination can still occur, leading to the accumulation of radioactivity in bone. nih.govnih.gov This is a significant consideration for the design of PET tracers using this prosthetic group and necessitates careful evaluation of the metabolic stability of any new tracer candidate.

Positron Emission Tomography (PET) Tracer Development

The ultimate goal of developing radioprosthetic groups like 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene is to create novel PET tracers for molecular imaging. These tracers can be designed to target specific biological markers, such as receptors or enzymes, that are associated with disease.

While specific PET tracers developed directly from 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene are not extensively detailed in the provided search results, the utility of the 4-[¹⁸F]fluorobenzyl group in PET tracer design is evident from other studies. For example, PET tracers incorporating this moiety have been developed for imaging dopamine (B1211576) D1 and D2 receptors. rsc.org Furthermore, a novel PET tracer, N-(4-[¹⁸F]fluorobenzyl)cholylglycine, has been synthesized and evaluated for imaging the enterohepatic circulation of bile acids. acs.org These examples highlight the potential of the 4-[¹⁸F]fluorobenzyl group, and by extension 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene as a precursor, in the development of targeted imaging agents for a variety of biological processes and diseases. The development of new PET tracers is a dynamic field, with ongoing research into novel targets and labeling strategies. nih.gov

Bioconjugation and Chemical Biology

This compound is a valuable reagent in the fields of bioconjugation and chemical biology due to its dual functionality. The azido (B1232118) group (–N₃) serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. This allows for the stable covalent attachment of the fluorinated benzyl group to a wide array of biomolecules. The fluorine atom can be a standard fluorine-19 or its radioactive isotope, fluorine-18 (¹⁸F), which is a positron emitter widely used in Positron Emission Tomography (PET) imaging. This versatility makes the compound a key component in creating probes and tools to study biological systems.

Covalent Attachment to Biomolecules

The primary application of this compound in chemical biology is its ability to be covalently linked to biomolecules. This is most commonly achieved through the CuAAC reaction, where the terminal azide of this compound reacts with a terminal alkyne that has been incorporated into a biomolecule, forming a stable triazole linkage. This bioorthogonal reaction is highly specific and can be performed in complex biological media without interfering with native biochemical processes.

The covalent modification of proteins with small molecules is a powerful strategy for studying their function, tracking their location, and creating novel therapeutic agents. nih.govnih.gov Proteins can be engineered to contain unnatural amino acids bearing alkyne groups. This compound can then be "clicked" onto these modified proteins. This method allows for the site-specific introduction of the fluorobenzyl moiety. The attachment of this group can serve multiple purposes, such as introducing a ¹⁹F NMR probe for structural studies or, more commonly, attaching a radiolabel ([¹⁸F]) for in vivo imaging. nih.gov The process typically involves a two-step approach: first, the protein of interest is labeled with a heterobifunctional linker that contains an alkyne group, and then the azide-functionalized cargo, such as this compound, is attached via the click reaction. nih.gov

Peptides are crucial targets for biomedical research and diagnostics. Labeling peptides with radioisotopes like fluorine-18 allows for non-invasive in vivo imaging using PET. Research has demonstrated a robust strategy for labeling alkyne-modified peptides with 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene. acs.orgnih.gov In this approach, a model alkyne-neuropeptide was successfully conjugated with the ¹⁸F-labeled azide. nih.gov The reaction proceeded rapidly and with high efficiency, demonstrating the utility of this method for preparing radiolabeled peptides for PET studies. acs.orgcapes.gov.br

The conjugation of the ¹⁸F-labeled azide with an alkyne-neuropeptide model was completed in under 15 minutes, achieving a high yield and excellent radiochemical purity. nih.gov This efficiency is critical when working with short-lived isotopes like fluorine-18 (half-life ≈ 110 minutes). The synthesis of the labeling agent itself, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, was optimized into a four-step process that can be completed in 75 minutes. acs.org

| Parameter | Reported Value |

|---|---|

| Labeling Agent | 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene |

| Biomolecule | Model alkyne-neuropeptide |

| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Conjugation Reaction Time | < 15 minutes |

| Conjugation Yield | 90% |

| Radiochemical Purity | Excellent |

Nucleic acids, including DNA and small interfering RNA (siRNA), can be functionalized using click chemistry for applications in diagnostics and therapeutics. nih.gov Alkyne-modified oligonucleotides can be synthesized and subsequently reacted with azide-containing molecules like this compound. This allows for the precise attachment of the fluorobenzyl group to specific locations on the nucleic acid strand.

This functionalization is particularly relevant for the development of targeted drug delivery systems. For instance, siRNA molecules can be assembled into nanoparticles and decorated with targeting ligands by attaching them to alkyne-modified DNA strands that are part of the nanoparticle structure. nih.gov Using 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene in this context would enable researchers to track the in vivo biodistribution, pharmacokinetics, and tumor-targeting efficiency of these nucleic acid-based nanoparticles using PET imaging.

Bioimaging Probe Development

A significant application of this compound is in the development of probes for bioimaging. nih.gov The fluorine-18 labeled variant, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, is a key building block for creating PET probes. acs.orgacs.org PET is a highly sensitive molecular imaging technique that allows for the quantitative visualization of biological processes in vivo.

By attaching 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene to a targeting molecule (such as a peptide, antibody, or small molecule inhibitor) that has a high affinity for a specific biological target (e.g., a receptor or enzyme), researchers can create a probe that accumulates at the target site. The positron emissions from the ¹⁸F isotope can then be detected by a PET scanner, providing a three-dimensional image of the probe's distribution, which in turn reflects the location and density of the biological target. This strategy has been successfully applied to label peptides for imaging studies. nih.govcapes.gov.br

Molecular Tools for Biological Interaction Studies

Beyond imaging, this compound serves as a fundamental molecular tool for studying biological interactions. nih.gov The ability to link different molecular entities together via the azide-alkyne click reaction is a cornerstone of modern chemical biology. For example, it can be used to attach a fluorophore to a protein to study its localization within a cell, or to link a drug molecule to a targeting peptide to investigate synergistic effects.

The fluorobenzyl group itself can act as a useful probe. The ¹⁹F nucleus is NMR-active and has a large chemical shift dispersion, making it a sensitive reporter for changes in the local chemical environment. By incorporating this compound into a protein or nucleic acid, researchers can use ¹⁹F-NMR spectroscopy to study conformational changes, ligand binding events, and other molecular interactions. This provides a powerful, non-radioactive method for investigating the intricacies of biological systems. nih.gov

Materials Science and Engineering

The distinct chemical properties of this compound make it a significant component in the design and synthesis of advanced materials. Its ability to participate in highly efficient and specific chemical reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has opened new avenues for creating materials with tailored properties.

Synthesis of Functional Materials

This compound serves as a critical building block in the synthesis of a variety of functional materials, including specialized polymers and bioconjugates. The azide group provides a "handle" for chemists to "click" this fluorinated fragment onto other molecules or polymer chains that possess a terminal alkyne group. This modular approach allows for the precise incorporation of the 4-fluorobenzyl moiety into larger molecular architectures. nih.govugent.be

One notable application is in the preparation of specialized peptides for medical imaging techniques like Positron Emission Tomography (PET). By reacting 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene with an alkyne-modified peptide, researchers can efficiently create radiolabeled biomolecules. nih.gov This demonstrates the synthesis of a functional material where the fluorobenzyl group plays a crucial role in the final application.

The synthesis of block copolymers is another area where this compound is valuable. Block copolymers are macromolecules composed of two or more different polymer chains linked together. The properties of these materials are dictated by the characteristics of the individual polymer blocks. By using this compound in click chemistry reactions, it is possible to link different polymer chains together, creating novel materials with unique properties. nih.gov

Surface Functionalization Methodologies

The ability to modify the surface of a material is crucial for a wide range of applications, from biocompatible implants to advanced sensors. This compound, and related azide-containing compounds, are instrumental in developing versatile surface functionalization strategies. nih.govresearchgate.netbiotechkiosk.com

One common methodology involves first treating a surface with a molecule that contains an alkyne group. Subsequently, this compound can be "clicked" onto this alkyne-modified surface, thereby introducing the 4-fluorobenzyl group. This process allows for the creation of surfaces with altered properties, such as hydrophobicity and chemical reactivity.

For instance, silica (B1680970) nanoparticles, which are widely used in biomedical applications, can be functionalized using azide-alkyne click chemistry. While direct use of this compound on silica is not explicitly detailed in the provided results, the general principle involves modifying the silica surface with an alkyne-containing silane, followed by the reaction with an azide such as this compound. This would result in a silica surface decorated with 4-fluorobenzyl groups. biotechkiosk.comnih.gov

The following table outlines a general methodology for surface functionalization using this compound:

| Step | Description | Purpose |

| 1. Substrate Preparation | The base material (e.g., silica, polymer film) is cleaned and prepared for modification. | To ensure a clean and reactive surface for subsequent steps. |

| 2. Alkyne Installation | The substrate is treated with a reagent that introduces terminal alkyne functionalities onto its surface. | To create "docking points" for the azide-containing molecule. |

| 3. Click Reaction | The alkyne-modified substrate is reacted with this compound in the presence of a copper(I) catalyst. | To covalently attach the 4-fluorobenzyl group to the surface. |

| 4. Washing and Characterization | The functionalized substrate is washed to remove any unreacted reagents and then characterized to confirm the successful modification. | To ensure the purity and verify the properties of the new surface. |

Integration into Nanomaterial Synthesis

The synthesis of nanomaterials with precisely controlled properties is a key focus of modern materials science. This compound can be integrated into nanomaterial synthesis, particularly in the creation of functionalized nanoparticles. researchgate.net

One approach involves the synthesis of nanoparticles that are "pre-functionalized" with either azide or alkyne groups. For example, nanoparticles can be synthesized from monomers that already contain an azide group. These azide-functionalized nanoparticles can then be reacted with an alkyne-containing molecule, or vice-versa. While specific examples detailing the use of this compound in this context are not prevalent in the initial search results, the principle of using click chemistry to attach this molecule to the surface of pre-formed nanoparticles is a well-established strategy in nanotechnology. researchgate.net

Another strategy is the formation of core-shell nanoparticles. In this approach, a core nanoparticle is first synthesized and then a shell of a different material is grown around it. This compound could be incorporated into the shell material to impart specific functionalities to the nanoparticle surface.

Influence on Material Properties

The incorporation of the 4-fluorobenzyl group, through the use of this compound, can significantly influence the properties of the resulting material.

Electrical Conductivity: The electrical properties of polymers are complex and depend on their molecular structure. While most polymers are electrical insulators, the introduction of specific functional groups can alter their conductivity. The presence of aromatic rings, such as the fluorinated benzene (B151609) ring in this compound, can influence the electronic properties of a polymer. However, detailed studies on the direct impact of the 4-fluorobenzyl group from this specific precursor on the electrical conductivity of materials are not widely available in the provided search results. pageplace.deresearchgate.netmdpi.comquora.com

Thermal Stability: The thermal stability of a polymer is its ability to resist decomposition at high temperatures. The introduction of fluorine atoms into a polymer is known to often enhance its thermal stability. The strong carbon-fluorine bond can contribute to a more robust material. While specific data for materials synthesized with this compound is limited in the search results, it is a reasonable hypothesis that its incorporation could lead to improved thermal properties. researchgate.netnih.gov

Hydrophobicity: Hydrophobicity, or the ability to repel water, is a critical surface property for many applications. Fluorinated compounds are well-known for their hydrophobic nature. Therefore, modifying a surface with this compound is expected to increase its hydrophobicity. The degree of hydrophobicity can be measured by the water contact angle; a higher contact angle indicates a more hydrophobic surface. Modifying surfaces with fluorinated molecules generally leads to an increase in the water contact angle. nih.govresearchgate.netmdpi.com

The following table summarizes the potential influence of incorporating the 4-fluorobenzyl group on material properties:

| Property | Potential Influence of 4-Fluorobenzyl Group | Rationale |

| Electrical Conductivity | May be altered. | The aromatic ring can influence electron delocalization. |

| Thermal Stability | Likely increased. | The strong C-F bond can enhance resistance to thermal degradation. |

| Hydrophobicity | Likely increased. | Fluorinated compounds are known for their water-repellent properties. |

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of both the azide and the fluorinated phenyl group makes it a versatile starting material for creating complex molecules. rsc.orgnih.govnih.gov

Building Block for Novel Nitrogen Heterocycles

Nitrogen heterocycles are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing these ring systems. This compound is particularly useful for synthesizing 1,2,3-triazoles through click chemistry. nih.gov The resulting 1,4-disubstituted triazole contains the 4-fluorobenzyl group, which can be a key pharmacophore.

The fluorine atom is often incorporated into drug candidates to improve their metabolic stability, binding affinity to biological targets, and pharmacokinetic properties. Therefore, using this compound allows for the direct introduction of this beneficial atom into a heterocyclic scaffold. The triazole ring itself is also a valuable pharmacophore, known to participate in hydrogen bonding and other interactions with biological targets. nih.govmdpi.comsigmaaldrich.com

The synthesis of these heterocycles typically involves the reaction of this compound with a molecule containing a terminal alkyne. The diversity of available alkynes allows for the creation of large libraries of novel triazole derivatives, which can then be screened for biological activity against various diseases, including cancer and fungal infections. rsc.orgresearchgate.net

Development of Fluoroalkylated Moieties in Drug Design

The introduction of fluoroalkyl groups is a well-established strategy to enhance the pharmacological profile of drug candidates. This compound serves as a key reagent for installing the 4-fluorobenzyl group, a valuable fluoroalkylated moiety. The primary synthetic route for this transformation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which act as stable linkers between the 4-fluorobenzyl group and a target molecule.

The resulting 1-(4-fluorobenzyl)-1H-1,2,3-triazole moiety is not merely a linker but an active contributor to the molecule's bioactivity. The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can lead to enhanced binding affinity. For instance, research on thrombin inhibitors has demonstrated that a 4-fluorobenzyl derivative exhibited a five-fold increase in inhibitory activity compared to its non-fluorinated counterpart. tandfonline.com This enhancement was attributed to interactions between the fluorine atom and the active site of the enzyme. tandfonline.com

Furthermore, the 4-fluorobenzyl group can serve as a bioisostere for other chemical groups, such as a hydroxyl or methoxy (B1213986) group. Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. The substitution of a hydrogen atom with fluorine is a common and effective bioisosteric replacement due to their similar van der Waals radii. This subtle change, however, introduces significant electronic effects that can alter a molecule's metabolic stability and binding interactions.

Modulation of Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the 4-fluorobenzyl moiety using this compound can profoundly influence the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a molecule.

Pharmacokinetic Modulation:

Fluorination is a widely recognized strategy to improve the metabolic stability of a drug. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. By introducing a 4-fluorobenzyl group, medicinal chemists can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.

Pharmacodynamic Modulation:

The electronic properties of the 4-fluorobenzyl group can significantly alter a molecule's interaction with its biological target. The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and, consequently, their binding affinity to receptors or enzymes.

Research on cannabinoid type 2 (CB2) receptor ligands has shown that the inclusion of a 4-fluorobenzyl substituent can improve binding affinity. nih.gov Similarly, in the development of tyrosinase inhibitors, the 4-fluorobenzyl moiety has been shown to occupy a conserved region in the enzyme's binding site, contributing to the inhibitory activity. nih.gov

Theoretical and Computational Chemistry

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 1-(Azidomethyl)-4-fluorobenzene, the electronic landscape is primarily influenced by the interplay between the aromatic ring, the electron-withdrawing fluorine atom, and the azidomethyl substituent.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring, polarizing the C-F bond and decreasing the electron density in the sigma framework of the ring. Conversely, it has a lone pair that can participate in a weaker, electron-donating resonance effect (+R). In the case of fluorine, the inductive effect typically dominates. This withdrawal of electron density can influence the reactivity of the aromatic ring and the acidity of the benzylic protons.

The azido (B1232118) group (-N₃) is also generally considered electron-withdrawing, while the methylene (B1212753) spacer (-CH₂-) isolates it electronically from the ring to some extent. Computational methods like Density Functional Theory (DFT) would be employed to quantify these effects by calculating molecular orbitals, electron density distribution, and electrostatic potential maps. Such analyses would reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Computed Electronic Properties of this compound This table presents data that would be generated from a typical electronic structure analysis.

| Property | Predicted Value | Method/Basis Set | Significance |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP/6-31G | Indicates overall molecular polarity, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~ -9.0 eV | DFT/B3LYP/6-31G | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | ~ -0.5 eV | DFT/B3LYP/6-31G | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | ~ 8.5 eV | DFT/B3LYP/6-31G | Indicates kinetic stability and electronic excitation energy. |

| Mulliken Charge on F | Negative | DFT/B3LYP/6-31G | Confirms the high electronegativity and electron-withdrawing nature of fluorine. |

| Mulliken Charge on N(α) | Negative | DFT/B3LYP/6-31G | Shows charge distribution within the azide (B81097) group. |

Conformational Analysis

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key degrees of freedom are the rotation around the C(aryl)−C(methylene) bond (torsion angle τ₁) and the C(methylene)−N(azide) bond (torsion angle τ₂).

A computational conformational search would identify the low-energy conformers. It is expected that the most stable conformations would seek to minimize steric hindrance. For instance, rotation around the C(aryl)−C(methylene) bond would likely have a low energy barrier, similar to toluene. The orientation of the azido group relative to the benzyl (B1604629) fragment is more complex. Studies on other benzyl derivatives show that the phenyl ring can adopt conformations where it is positioned over the substituent group. ethz.chnih.govresearchgate.net The planarity of the azide with respect to the C-CH₂ bond and the steric repulsion between the terminal nitrogen and the aromatic ring would be the determining factors for the most stable conformers.

Table 2: Hypothetical Conformational Energy Profile This table illustrates the type of results obtained from a conformational analysis scan around the C(aryl)-C(methylene) bond (τ₁).

| Dihedral Angle (τ₁) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 0.0 | Eclipsed (Minimum Energy) |

| 30° | 0.5 | Skew |

| 60° | 1.0 | Staggered |

| 90° | 2.0 | Eclipsed (Maximum Energy) |

Computational Studies of Reactivity and Reaction Pathways

The dual functionality of this compound makes it a versatile reagent. The azide group is well-known for its participation in 1,3-dipolar cycloadditions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry". nih.govnih.gov Computational studies are invaluable for understanding the mechanisms of these reactions. nih.gov

For any proposed reaction, such as the cycloaddition of 4-fluorobenzyl azide with an alkyne, computational chemists would locate and characterize the transition state (TS). This involves optimizing the geometry of the highest point on the reaction energy profile. The TS is not a stable molecule but a fleeting arrangement of atoms. Its characterization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the TS determines the activation energy barrier of the reaction, which is directly related to the reaction rate. For cycloadditions involving benzyl azides, computational analyses can reveal the steric and electronic factors that influence reactivity. nih.gov

Mapping the potential energy surface (PES) provides a comprehensive view of a molecule's reactivity. bldpharm.com An energy landscape for this compound would chart the relative energies of all stable conformers (local minima), the transition states connecting them, and the transition states for chemical reactions. nih.govresearchgate.net This map would illustrate, for example, the complete pathway for a cycloaddition reaction, from the separated reactants, through pre-reaction complexes, the transition state, and finally to the products. Such maps are crucial for understanding reaction mechanisms and predicting product distributions.

Intermolecular Interactions and Crystal Engineering

While a solved crystal structure for this compound is not publicly available, we can predict the dominant intermolecular interactions that would direct its self-assembly in the solid state based on studies of related molecules. Crystal engineering relies on understanding and utilizing these non-covalent interactions to design new materials with desired properties. The key potential interactions include π-π stacking of the benzene rings, van der Waals forces, and, most notably, weak hydrogen bonds involving the fluorine atom.

The existence and significance of C-H···F interactions as structure-directing forces has been a topic of considerable discussion. ias.ac.infigshare.com In molecules like 4-fluorobenzyl azide, both the aromatic C-H bonds and the methylene C-H bonds can act as hydrogen bond donors to the fluorine atom of a neighboring molecule.

Molecular Behavior in Crystalline Forms

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystals, would be instrumental in understanding the packing of this compound. For related fluorinated and benzyl-containing compounds, such analyses show that H···H, C···H/H···C, and interactions involving heteroatoms are typically the most significant contributors to the crystal packing. nih.govnih.gov

For this compound, the following interactions are expected to be prominent:

Hydrogen Bonds and C-H···π Interactions: Weak C-H···N hydrogen bonds involving the azido group and C-H···F contacts are likely. Furthermore, C–H⋯π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π-system of the aromatic ring of a neighboring molecule, are a common feature in the crystal packing of benzyl derivatives. nih.gov

π-π Stacking: The presence of the fluorine atom can disrupt typical π–π stacking. Fluorine's high electronegativity can create a less favorable electrostatic interaction between stacked aromatic rings, often leading to offset or edge-to-face arrangements instead of a direct face-to-face stacking. organic-chemistry.org

The interplay of these forces dictates the final crystal lattice, influencing physical properties such as melting point and solubility.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms involving this compound and related azides.

Coordination Chemistry of the Azide Ion

The azide ion (N₃⁻) is a versatile ligand, and its coordination chemistry is crucial to its reactivity. Computational studies have provided detailed insights into its binding modes. In the context of catalysis, the azide ion often coordinates to a catalyst or metal center.

Studies on hydrogen-bonding phase-transfer catalysis (HB-PTC) for asymmetric azidation show that the azide ion can be bound through multiple hydrogen bonds. For example, with a chiral bisurea catalyst, the azide ion binds in an "end-on" fashion, forming a tripodal arrangement with three N-H bonds of the catalyst. nih.govuni.lumdpi.comnih.gov This coordination is critical for activating the azide and controlling the stereochemistry of the reaction.

When coordinated to metal centers, such as Co(II) or Cu(II), the azide ion typically acts as a terminal ligand. medchemexpress.com DFT and Atoms in Molecules (AIM) calculations reveal that coordination to a metal center affects the symmetry of the azide ion. The two N-N bond lengths within the coordinated azide become non-equivalent, with the N-N bond closer to the metal center often being longer. medchemexpress.com The nature of the metal-azide bond is primarily characterized as having ionic character. rsc.org

Catalytic Cycle Elucidation (e.g., in asymmetric azidation)